molecular formula C9H7NO2 B13982965 7-Amino-4h-chromen-4-one

7-Amino-4h-chromen-4-one

Cat. No.: B13982965
M. Wt: 161.16 g/mol
InChI Key: VZRQMHSJXMIZDY-UHFFFAOYSA-N
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Description

7-Amino-4h-chromen-4-one is a heterocyclic compound belonging to the chromenone family. Chromenones are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of a chromenone core with an amino group at the 7th position, making it a versatile scaffold for various chemical reactions and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Amino-4h-chromen-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-hydroxyacetophenone with malononitrile in the presence of ammonium acetate, followed by cyclization to form the chromenone core. The amino group can then be introduced through nitration and subsequent reduction reactions.

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient production while minimizing environmental impact.

Chemical Reactions Analysis

Types of Reactions: 7-Amino-4h-chromen-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the chromenone core to chroman derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for nucleophilic substitution reactions.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Chroman derivatives.

    Substitution: Various substituted chromenones with different functional groups.

Scientific Research Applications

7-Amino-4h-chromen-4-one has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: The compound exhibits significant biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is used in the development of pharmaceuticals, particularly as a scaffold for drug design and discovery.

    Industry: The compound is utilized in the production of dyes, pigments, and agrochemicals.

Mechanism of Action

The mechanism of action of 7-Amino-4h-chromen-4-one involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes, modulate receptor activity, and interfere with cellular signaling pathways. For example, it has been shown to inhibit the activity of certain kinases and proteases, leading to its anticancer and antimicrobial effects.

Comparison with Similar Compounds

    Chroman-4-one: Lacks the amino group at the 7th position but shares the chromenone core.

    4H-Chromen-4-one: Similar structure but without the amino substitution.

    2-Amino-4H-chromene: Contains an amino group at the 2nd position instead of the 7th.

Uniqueness: 7-Amino-4h-chromen-4-one is unique due to the presence of the amino group at the 7th position, which enhances its reactivity and biological activity. This substitution allows for a broader range of chemical modifications and interactions with biological targets, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C9H7NO2

Molecular Weight

161.16 g/mol

IUPAC Name

7-aminochromen-4-one

InChI

InChI=1S/C9H7NO2/c10-6-1-2-7-8(11)3-4-12-9(7)5-6/h1-5H,10H2

InChI Key

VZRQMHSJXMIZDY-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1N)OC=CC2=O

Origin of Product

United States

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